Product packaging for [1-(Methoxycarbonyl)cyclohexyl]acetic acid(Cat. No.:CAS No. 59590-89-5)

[1-(Methoxycarbonyl)cyclohexyl]acetic acid

Cat. No.: B3329442
CAS No.: 59590-89-5
M. Wt: 200.23 g/mol
InChI Key: RHYCTGPLUBVQJW-UHFFFAOYSA-N
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Description

[1-(Methoxycarbonyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is characterized by a cyclohexane ring substituted with both a methoxycarbonyl group and an acetic acid moiety, which defines its reactivity and potential utility in organic synthesis . The primary research application of this compound is as a chemical building block or synthetic intermediate. It is related to the structural class of cyclohexane derivatives, which are of significant interest in medicinal chemistry . For instance, it serves as a key precursor in synthetic routes toward more complex molecules, including derivatives of pharmaceutical interest such as gabapentin analogues . Specific literature reports its use in synthetic procedures with yields up to 77% . Please note that detailed information on the specific mechanism of action and comprehensive research applications for this exact compound is limited in the public domain. Researchers are encouraged to consult the primary chemical literature for further insights. Safety and Handling: This product is designated for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3329442 [1-(Methoxycarbonyl)cyclohexyl]acetic acid CAS No. 59590-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methoxycarbonylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-9(13)10(7-8(11)12)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCTGPLUBVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methoxycarbonyl Cyclohexyl Acetic Acid and Analogues

Retrosynthetic Analysis of [1-(Methoxycarbonyl)cyclohexyl]acetic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. patsnap.comamazonaws.com For this compound, the analysis begins by identifying key functional groups and strategic bond disconnections.

The primary disconnections for this target molecule are at the ester and the two C-C bonds attached to the quaternary center of the cyclohexane (B81311) ring.

Functional Group Interconversion (FGI): The ester and carboxylic acid functionalities are prime candidates for disconnection. The methyl ester can be retrosynthetically disconnected to its corresponding carboxylic acid (1,1-cyclohexanediacetic acid) and methanol (B129727). youtube.com This simplifies the target to a dicarboxylic acid precursor.

C-C Bond Disconnection: The geminal di-substituted carbon on the cyclohexane ring is a key structural feature. A logical disconnection breaks the bonds between this carbon and the two acetic acid moieties. This leads back to a cyclohexanone (B45756) precursor and a synthon for a two-carbon acid equivalent, such as a malonic ester or a cyanoacetate (B8463686). youtube.com

This analysis suggests that a plausible forward synthesis could start from cyclohexanone, introduce the two C1-carboxyl functionalities via a nucleophilic addition/alkylation sequence, followed by selective esterification.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational and often industrially viable pathways to the target molecule and its analogs.

Esterification and Carboxylation Strategies

This approach focuses on first creating the diacid scaffold followed by selective esterification. A common route involves the synthesis of 1,1-cyclohexanediacetic acid, which is then mono-esterified. nih.gove-journals.in

Synthesis of 1,1-Cyclohexanediacetic Acid: A typical starting point is the reaction of cyclohexanone with ethyl cyanoacetate in the presence of ammonia, which forms a dicyano cyclic imide intermediate. e-journals.in Subsequent acid hydrolysis of this intermediate yields 1,1-cyclohexanediacetic acid. e-journals.in

Selective Mono-esterification: The resulting diacid can be converted into its anhydride (B1165640) by treatment with acetic anhydride. nih.gov This anhydride is then reacted with methanol to selectively open the ring, yielding the desired mono-ester, this compound. nih.gov This method is advantageous as it allows for controlled formation of the mono-ester from a symmetrical diacid intermediate.

The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental process in this context. youtube.com While effective for simple esterifications, achieving selective mono-esterification of a diacid often requires the anhydride intermediate to ensure high yields of the desired product. nih.gov

Alkyne Functionalization Approaches

While not a direct classical route to the title compound, alkyne functionalization offers a versatile platform for constructing substituted cyclic systems that could serve as precursors. rsc.orgrsc.org Modern methods like gold-catalyzed or photoredox-catalyzed alkyne functionalization enable the synthesis of complex cyclic structures. chim.itnih.gov

A hypothetical route could involve:

Synthesis of a Cyclohexane with an Alkyne Handle: Starting with a suitable cyclohexene (B86901) derivative, an alkyne group could be introduced.

Functionalization: The alkyne can then undergo a series of reactions, such as hydrocarboxylation and further modifications, to build the required acetic acid and ester side chains.

These methods are particularly valuable in academic research for creating diverse molecular architectures but may be less common for the large-scale synthesis of this specific intermediate. chemrxiv.org

Michael Addition Pathways to Substituted Cyclohexylacetic Acids

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction widely used in organic synthesis. mdpi.com This pathway is particularly relevant for the synthesis of precursors to this compound and is utilized in several patented syntheses of Gabapentin (B195806). google.comgoogle.com

A key strategy involves the Michael addition of a nucleophile, such as nitromethane, to an α,β-unsaturated ester like an alkyl cyclohexylideneacetate. google.com

Formation of the Michael Acceptor: Cyclohexanone is reacted with a phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate) in a Horner-Wadsworth-Emmons reaction to form an alkyl cyclohexylideneacetate.

Conjugate Addition: A base is used to generate a carbanion from nitromethane, which then attacks the β-carbon of the α,β-unsaturated ester. cnr.itresearchgate.net This yields an alkyl 1-(nitromethyl)cyclohexyl-acetate intermediate.

Conversion to the Final Product: The nitro group can be subsequently reduced to an amine (as in Gabapentin synthesis), and the ester can be hydrolyzed to the carboxylic acid. google.comgoogle.com To arrive at the title compound, one would instead hydrolyze the nitro group to a carbonyl and then oxidize it to a carboxylic acid, or utilize a different nucleophile in the Michael addition, such as a protected malonate, which can then be selectively deprotected and decarboxylated.

This method provides excellent control over the introduction of the first side chain and sets the stage for the formation of the second carboxylic acid group.

StepReaction TypeReactantsProductKey Features
1Horner-Wadsworth-EmmonsCyclohexanone, Triethyl phosphonoacetateEthyl cyclohexylideneacetateForms the α,β-unsaturated ester (Michael acceptor).
2Michael AdditionEthyl cyclohexylideneacetate, Nitromethane, Base (e.g., KOH)Ethyl 1-(nitromethyl)cyclohexyl-acetateCreates the crucial quaternary carbon center. google.com
3Hydrolysis/TransformationEthyl 1-(nitromethyl)cyclohexyl-acetate1-(Nitromethyl)cyclohexyl-acetic acidThe ester is hydrolyzed to the acid. google.com
Table 2: Key Steps in a Michael Addition Pathway.

Advanced and Contemporary Synthetic Protocols

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial technique for modifying cyclic structures and functional groups. In the context of synthesizing this compound analogs, it is used in several key transformations. researchgate.net

Saturation of Aromatic Rings: One of the primary methods for producing the cyclohexylacetic acid scaffold is the catalytic hydrogenation of phenylacetic acid. This reaction typically employs catalysts like palladium, rhodium, or ruthenium on a carbon support to saturate the benzene (B151609) ring, forming the cyclohexane ring. rsc.org

Reduction of Functional Groups: In syntheses that proceed via a Michael addition of nitromethane, the resulting nitro group is often reduced to an amine via catalytic hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This is a key step in the synthesis of Gabapentin from the nitro-ester intermediate.

Hydrogenation of Cyclohexene Derivatives: If the synthesis involves a cyclohexene intermediate, catalytic hydrogenation can be used to produce the saturated cyclohexane ring. acgpubs.org Various catalysts, including palladium and nickel-based systems, are effective for this transformation. researchgate.netresearchgate.net For instance, the hydrogenation of cyclohexyl acetate (B1210297) to produce cyclohexanol (B46403) and ethanol (B145695) has been studied with Cu-based catalysts, providing insights into catalyst behavior for related substrates. rsc.org

The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieve high selectivity and yield, for example, to reduce a nitro group without affecting an ester or carboxylic acid. rsc.org

ReactionCatalystSubstrate ExampleProduct Example
Arene HydrogenationPd/C, Rh/C, Ru/CPhenylacetic acidCyclohexylacetic acid
Nitro Group ReductionPd/CBenzyl 1-(nitromethyl)cyclohexyl-acetateGabapentin (after hydrolysis) google.com
Alkene HydrogenationPd/C, Raney NickelCyclohexeneCyclohexane researchgate.net
Table 3: Examples of Catalytic Hydrogenation in Synthesis.

Stereoselective Synthesis of Enantiopure this compound Precursors

The development of stereoselective methods to obtain enantiopure precursors of this compound is of significant interest due to the often stereospecific nature of biological activity.

Chiral Auxiliaries: One established strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, the alkylation of a chiral glycine-derived Schiff base with a suitable electrophile can establish the desired stereocenter. This approach has been successfully applied in the synthesis of chiral amino acids and can be adapted for the preparation of enantiopure precursors to the target molecule.

Asymmetric Catalysis: Asymmetric hydrogenation of a prochiral cyclohexene derivative represents a highly efficient and atom-economical approach. This method utilizes a chiral transition metal catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to deliver hydrogen to one face of the double bond selectively, thereby creating the chiral center with high enantiomeric excess.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. Enzymes, such as lipases, can differentiate between the enantiomers of a racemic mixture of a precursor, for example, by selectively hydrolyzing an ester group of one enantiomer. This leaves the other enantiomer in its ester form, allowing for their separation. A chemo-enzymatic route to gabapentin, a structural analogue, highlights the utility of this approach, where an enzyme is used to hydrolyze a nitrile group in a precursor molecule. researchgate.net

Radical-Mediated Synthetic Pathways

Radical reactions provide a powerful tool for the construction of carbon-carbon bonds, particularly for forming sterically hindered quaternary carbon centers present in the this compound scaffold.

A common approach involves the intramolecular cyclization of a radical precursor. For example, an acyclic substrate containing a radical initiator and a double bond at an appropriate position can be triggered to form the cyclohexyl ring. While effective for ring formation, controlling the stereochemistry in these reactions can be challenging without the use of chiral auxiliaries or catalysts. Research has shown that radical-mediated reactions can be accelerated, with some reactions completing in a significantly shorter time frame compared to other methods. nih.gov

Organometallic Catalysis in Carbon-Carbon Bond Formation Leading to this compound Scaffolds

Organometallic catalysis has revolutionized organic synthesis, and its application to the synthesis of this compound scaffolds offers significant advantages in terms of efficiency and selectivity. numberanalytics.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in forming key carbon-carbon bonds. For instance, a Suzuki coupling could be envisioned between a cyclohexylboronic ester and a haloacetic acid derivative to construct the core structure.

Carbonylation Reactions: The introduction of a carbonyl group can be efficiently achieved through carbonylation reactions catalyzed by transition metals like palladium or rhodium. libretexts.orgyoutube.com The Monsanto acetic acid process, which involves the carbonylation of methanol, is a classic example of an industrial application of organometallic catalysis. libretexts.org

Hydrogenation: Organometallic complexes, such as Wilkinson's catalyst, are highly effective for the hydrogenation of double bonds. youtube.com In the context of synthesizing the target molecule, a cyclohexene precursor could be hydrogenated to the corresponding cyclohexane derivative. researchgate.net This approach is often characterized by high yields and selectivity. The use of inexpensive first-row transition metals like iron and cobalt is also being explored for these transformations. yale.edu

Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. Some syntheses of gabapentin derivatives have been successfully carried out under solvent-free conditions. researchgate.netijastnet.com Microwave-assisted organic synthesis is another technique that often allows for solvent-free reactions with reduced reaction times. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Pfizer has developed a "green" process for the synthesis of gabapentin that is primarily water-based, significantly reducing the use of organic solvents. pharmamanufacturing.com

Alternative Solvents: Research is ongoing into the use of other green solvents like ionic liquids and supercritical fluids for organic synthesis. These solvents offer unique properties and can often be recycled, further minimizing the environmental impact.

Atom-Economy and Waste Minimization Strategies

The concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a cornerstone of green chemistry. wikipedia.orgprimescholars.com

Catalytic Processes: The use of catalysts is inherently atom-economical as they are used in small quantities and are not consumed in the reaction. nih.gov Catalytic hydrogenation and organometallic cross-coupling reactions are prime examples of atom-economical methods. jocpr.com

Rearrangement and Addition Reactions: Reactions that rearrange atoms within a molecule (rearrangement reactions) or combine reactants completely (addition reactions) are highly atom-economical. nih.govjocpr.com The Diels-Alder reaction, for instance, can exhibit 100% atom economy. jocpr.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The selection of a synthetic route for this compound is a multifactorial decision, weighing aspects like yield, stereoselectivity, cost, and environmental impact.

Synthetic MethodTypical Overall YieldStereoselectivityKey AdvantagesKey Disadvantages
Chiral Auxiliary-Mediated Synthesis ModerateHighWell-established and reliable for controlling stereochemistry.Requires additional steps for auxiliary attachment and removal, generating more waste.
Asymmetric Hydrogenation HighExcellentHighly atom-economical and efficient.Often requires expensive and specialized chiral catalysts and ligands.
Enzymatic Resolution Moderate (max. 50% for one enantiomer)ExcellentHigh selectivity under mild, environmentally friendly conditions.Limited to a theoretical maximum yield of 50% for the desired enantiomer.
Radical-Mediated Cyclization ModerateGenerally low unless guidedEffective for constructing sterically congested centers.Can involve toxic reagents and may produce side products.
Organometallic Catalysis HighVaries with catalyst and substrateHigh efficiency, broad functional group tolerance, and potential for high selectivity.Potential for metal contamination in the product; catalysts can be expensive.
Green Chemistry Approaches VariesVariesReduced environmental impact, increased safety, and potential for cost savings. pharmamanufacturing.comMay require significant process development and optimization.

Chemical Transformations and Reactivity of 1 Methoxycarbonyl Cyclohexyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including decarboxylation, amide formation, conversion to more reactive acyl derivatives, and reduction.

[1-(Methoxycarbonyl)cyclohexyl]acetic acid is structurally analogous to a substituted malonic acid, which makes it susceptible to decarboxylation. This reaction typically occurs upon heating and results in the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. masterorganicchemistry.com The presence of the electron-withdrawing methoxycarbonyl group at the α-position facilitates this process.

The mechanism proceeds through a concerted, cyclic transition state. masterorganicchemistry.comyoutube.com The carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the C-C bond between the quaternary carbon and the carboxyl group breaks. This rearrangement forms an enol intermediate and releases a molecule of CO₂. The resulting enol, methyl 1-(carboxymethyl)cyclohex-1-ene-1-carboxylate, rapidly tautomerizes to the more stable final product, methyl cyclohexylacetate. youtube.com This transformation is a key step in synthetic pathways like the malonic ester synthesis, which allows for the creation of substituted acetic acids. libretexts.org

Table 1: Decarboxylation of this compound

Reactant Condition Key Intermediate Product

The conversion of the carboxylic acid group to an amide is a fundamental transformation in organic synthesis, often employed in the creation of peptide-like structures. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines, an activating agent is typically required. nih.govrsc.org

Commonly used methods involve peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.combachem.com The process begins with the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and a urea (B33335) byproduct. bachem.com Alternative phosphonium-based reagents like BOP and PyBOP also facilitate this transformation efficiently. peptide.combachem.com

Modern, "green" chemistry approaches have been developed that avoid traditional coupling reagents by forming a thioester intermediate in a one-pot procedure, which then reacts with the amine. nih.govrsc.org

Table 2: Common Reagents for Amidation

Coupling Reagent Class Examples Function
Carbodiimides DCC, DIC, EDC Activate carboxylic acid to form O-acylisourea intermediate. peptide.com
Phosphonium Salts BOP, PyBOP, PyAOP Form highly reactive phosphonium-based active esters. peptide.combachem.com

To enhance the electrophilicity of the carboxyl group for subsequent reactions, this compound can be converted into more reactive derivatives like acyl halides and acid anhydrides. wikipedia.orglibretexts.org These compounds serve as versatile intermediates in synthesis.

Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.comlibretexts.orglibretexts.org The mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces the chlorosulfite group, yielding the acyl chloride. orgoreview.com Similarly, acyl bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). orgoreview.comlibretexts.org

Acid anhydrides can be formed through the reaction of an acyl chloride with the carboxylate salt of the starting acid. libretexts.orgkhanacademy.org Alternatively, heating two equivalents of the carboxylic acid can lead to a condensation reaction that eliminates water, though this method is more common for producing simple, symmetrical anhydrides like acetic anhydride (B1165640). youtube.com These activated acyl derivatives readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. wikipedia.orglibretexts.orglibretexts.org

The carboxylic acid moiety can be selectively reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are among the less reactive carbonyl compounds. nih.gov Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. chemguide.co.ukquora.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk The reduction proceeds in two stages: an initial reduction to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemguide.co.uk It is not possible to isolate the aldehyde intermediate under these conditions. The product of this reaction is 2-[1-(hydroxymethyl)cyclohexyl]acetic acid methyl ester.

The resulting primary alcohol can be subsequently oxidized. The outcome of the oxidation depends on the chosen oxidizing agent and reaction conditions. nih.gov Mild oxidizing agents might convert the primary alcohol to an aldehyde, while stronger agents will oxidize it back to a carboxylic acid, regenerating the initial functional group but at a different position relative to the ester if decarboxylation had occurred prior. The selective oxidation of primary alcohols in the presence of other functional groups can be achieved using specific modern reagents under basic conditions. nih.gov

Reactions Involving the Methoxycarbonyl Ester Moiety

The ester group also presents a site for chemical modification, primarily through reactions that cleave the acyl-oxygen bond.

The methoxycarbonyl group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by protonation of the resulting carboxylate salt during workup. Hydrolysis of this compound would produce 1-carboxycyclohexylacetic acid.

Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with that of another alcohol (R-OH). wikipedia.orgmasterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base. wikipedia.orgyoutube.com For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would shift the equilibrium to produce [1-(Ethoxycarbonyl)cyclohexyl]acetic acid and methanol (B129727). masterorganicchemistry.com Using the desired alcohol as the solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com This method is valuable for modifying the ester group to alter the physical properties or reactivity of the molecule.

Table 3: Summary of Compound Names Mentioned

Compound Name
This compound
1,1-cyclohexanediacetic acid
1-carboxycyclohexylacetic acid
1-hydroxybenzotriazole (HOBt)
2-[1-(hydroxymethyl)cyclohexyl]acetic acid methyl ester
Acetic anhydride
Acyl bromide
Acyl chloride
Amide
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)
Diisopropylcarbodiimide (DIC)
Dicyclohexylcarbodiimide (DCC)
Ethanol
[1-(Ethoxycarbonyl)cyclohexyl]acetic acid
Lithium aluminum hydride (LiAlH₄)
Methanol
Methyl 1-(carboxymethyl)cyclohex-1-ene-1-carboxylate
Methyl cyclohexylacetate
Phosphorus tribromide (PBr₃)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

Reduction to Alcohol Functionality

The reduction of the carboxylic acid and ester groups in this compound can yield diols, which are valuable intermediates for further synthesis, such as the formation of lactones or polyesters. The outcome of the reduction is highly dependent on the choice of reducing agent.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.org Treatment of this compound with a sufficient excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, would result in the non-selective reduction of both carbonyl groups. libretexts.orgucalgary.ca This reaction yields 2-[1-(hydroxymethyl)cyclohexyl]ethanol. The mechanism for both reductions involves the delivery of a hydride ion to the carbonyl carbon. ucalgary.cayoutube.com

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally unreactive towards both carboxylic acids and esters under standard conditions. libretexts.orgquora.com Therefore, it cannot be used for this transformation.

For a selective reduction, borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), presents a viable option. Borane is known to be chemoselective for carboxylic acids in the presence of esters and other carbonyl groups. khanacademy.org Thus, reacting the title compound with BH₃·THF would selectively reduce the carboxylic acid moiety to a primary alcohol, yielding [1-(2-hydroxyethyl)cyclohexyl]carboxylic acid methyl ester, while leaving the methyl ester group intact.

Reducing AgentTarget Functional GroupExpected ProductSelectivity
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid & Ester2-[1-(hydroxymethyl)cyclohexyl]ethanolNon-selective
Sodium Borohydride (NaBH₄)NoneNo reactionN/A
Borane (BH₃·THF)Carboxylic Acid[1-(2-hydroxyethyl)cyclohexyl]carboxylic acid methyl esterSelective for acid

Amidation of the Ester Group

The conversion of the methyl ester in this compound to an amide presents a synthetic challenge due to the presence of the acidic carboxylic acid functionality. The reaction of an amine with the molecule would lead to a rapid acid-base reaction, forming an ammonium (B1175870) carboxylate salt, which would render the amine nucleophile unavailable for attacking the less reactive ester group. rsc.org

To achieve amidation of the ester, several modern strategies can be considered. Direct amidation of unactivated esters often requires catalysis and can be promoted by transition metals or organocatalysts, though this often requires elevated temperatures. mdpi.com Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the direct conversion of methyl esters to amides. researchgate.netacs.org A plausible, albeit challenging, approach would involve using a suitable nickel/N-heterocyclic carbene (NHC) catalyst system in a high-boiling solvent, with a large excess of the desired amine to overcome the competing acid-base reaction. mdpi.com

Alternative methods for direct ester amidation that avoid metal catalysts include mechanochemical ball-milling under basic conditions or heating with water as a solvent, which has been shown to facilitate C(acyl)-O bond cleavage. nih.govresearchgate.net Another approach involves using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which act as an effective mediator for the direct amidation of carboxylic acids, but similar principles could potentially be adapted for ester amidation under specific conditions. nih.gov

Catalyst/MethodGeneral ConditionsKey Challenge
Nickel/NHC CatalysisHigh temperature (e.g., 140 °C in toluene), excess amineCompeting acid-base reaction with carboxylic acid
Mechanochemical Ball-MillingBasic conditions (e.g., KOtBu), solvent-freeBase will deprotonate the carboxylic acid
Hydrothermal (Water)High temperature in waterPotential for ester hydrolysis

Transformations of the Cyclohexyl Ring System

The cyclohexyl ring provides a scaffold for modifications that can alter the molecule's steric and electronic properties, or introduce new functionalities and stereocenters.

Functionalization of Peripheral C-H Bonds

Direct functionalization of the sp³ C-H bonds of the cyclohexane (B81311) ring is a powerful strategy for molecular elaboration. While specific examples on this compound are not documented, general principles of C-H activation can be applied. These reactions typically proceed via radical mechanisms or are mediated by transition metal catalysts. The absence of strong directing groups on the cyclohexane ring suggests that achieving high regioselectivity would be a significant challenge, likely resulting in a mixture of products functionalized at the C2, C3, and C4 positions.

Ring Expansion or Contraction Methodologies

The six-membered ring can be expanded or contracted through rearrangement reactions. A classic method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This sequence could be applied to this compound by first converting it to a suitable precursor. A plausible synthetic route would involve:

Reduction of both carbonyl groups with LiAlH₄ to the diol, 2-[1-(hydroxymethyl)cyclohexyl]ethanol.

Selective protection of the primary alcohol derived from the acetic acid side chain.

Oxidation of the remaining hydroxymethyl group on the ring to an aldehyde.

Conversion of the aldehyde to a 1-aminomethyl-1-cycloalkanol derivative.

Treatment with nitrous acid (HNO₂) to generate a diazonium ion, which then undergoes rearrangement with loss of N₂ to yield a ring-expanded cycloheptanone (B156872) derivative. thieme.delibretexts.org

Ring contraction is less common but can be achieved via methods like the Favorskii rearrangement. This would require the synthesis of an α-halocyclohexanone from the starting material, which would be a multi-step and challenging transformation.

Introduction of Chirality via Ring Modification

Chirality can be introduced into the cyclohexane ring either during its synthesis or by modification of the existing structure. Asymmetric synthesis provides the most direct route. For instance, organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, can construct highly functionalized and stereochemically complex cyclohexane rings from acyclic precursors. nih.govwikipedia.org

Alternatively, if an unsaturated analogue of the ring were available (e.g., a cyclohexene (B86901) or cyclohexadiene derivative), asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on molybdenum or rhodium) could be employed to set the stereocenters on the ring. acs.org Asymmetric C-H functionalization, while synthetically challenging, represents another potential route to install a chiral center directly onto the existing saturated ring.

Intramolecular Cyclization Reactions Involving this compound

The geminal substitution pattern of the ester and carboxylic acid groups makes this compound an ideal precursor for the synthesis of spirocyclic compounds, particularly spiro-lactones. organic-chemistry.orgorganic-chemistry.org

A straightforward pathway to a spiro-lactone would involve the selective reduction of the ester functionality. While direct selective reduction of an ester in the presence of a carboxylic acid is difficult, a protect-reduce-deprotect sequence could be employed. A more direct, albeit challenging, approach would be to find conditions for selective reduction. Assuming the successful synthesis of the hydroxy-acid intermediate, 2-[1-(methoxycarbonyl)cyclohexyl]ethanol, subsequent intramolecular cyclization (lactonization) can be induced.

This lactonization is an intramolecular esterification. It can be promoted by acid catalysis (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (DCC). This would result in the formation of a spiro[5.5]undecane lactone, a valuable heterocyclic structure found in various natural products and pharmaceuticals. nii.ac.jpbeilstein-journals.orgmdpi.com

Lactonization and Lactamization Pathways

The bifunctional nature of this compound, possessing both a carboxylic acid and a methyl ester group attached to the same quaternary carbon, makes it a prime candidate for intramolecular cyclization reactions to form spiro-lactones and spiro-lactams.

Lactonization:

Intramolecular esterification of this compound, or more commonly, the corresponding diacid, 1,1-cyclohexanediacetic acid, leads to the formation of a spiro-γ-lactone. This reaction typically proceeds under acidic conditions or via activation of the carboxylic acid group. The resulting spiro-lactone is a 1-oxaspiro[4.5]decan-2-one derivative. While direct lactonization of the monoester is plausible, more established methods often involve the cyclization of the corresponding diacid or its derivatives. For instance, the treatment of dicarboxylic acids with a palladium catalyst in the presence of specific ligands can achieve site-selective lactonization at methylene (B1212753) C-H bonds. chadsprep.com Another approach involves the radical cyclization of homoallylic oxalates, which can furnish functionalized γ-butyrolactones, including spirocyclic structures, under mild, visible-light-mediated conditions. wikipedia.orgmasterorganicchemistry.com

Lactamization:

The synthesis of spiro-lactams from this compound requires the introduction of a nitrogen-containing group. A common strategy involves the conversion of the parent 1,1-cyclohexanediacetic acid to its monoamide, 1,1-cyclohexanediacetic acid monoamide. wikipedia.orgchemicalbook.com This monoamide can be synthesized by the ammonification of 1,1-cyclohexanediacetic anhydride. organicreactions.orggoogle.com Subsequent intramolecular cyclization of the monoamide, often under dehydrating conditions, yields the corresponding spiro-γ-lactam, a derivative of 1-azaspiro[4.5]decan-2-one. Alternatively, spirocyclic β-lactams can be synthesized through [2+2] cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine, a method noted for its utility in creating medicinally relevant spiro compounds. pearson.comorganic-chemistry.org Another method involves a Curtius rearrangement of β-keto carboxylic acids, leading to a one-pot cascade reaction that forms spirocyclic lactams. rsc.org

Table 1: Selected Methods for Spiro-lactone and Spiro-lactam Formation from Related Cyclohexyl Precursors

PrecursorProduct TypeReagents and ConditionsYield (%)Reference(s)
1,1-Cyclohexanediacetic anhydrideSpiro-γ-lactam (via monoamide)1. Aqueous NH3, 10-40°C, 2-5h; 2. Acidification>96 organicreactions.orggoogle.com
3,3-Pentamethylene glutarimide1,1-Cyclohexanediacetic acid monoamideNaOH, water, 50°C, 6h; then HCl93 chemicalbook.com
Tertiary homoallylic oxalatesSpiro-γ-lactoneVisible light, aryl/vinyl iodide- wikipedia.orgmasterorganicchemistry.com
Dicarboxylic acids (general)γ- and δ-lactonesPd(OAc)2, Quinoline-pyridone ligand, p-xyloquinoneup to 65 chadsprep.com
β-Keto carboxylic acidsSpirocyclic lactamsCurtius rearrangement conditionsGood rsc.org
Xanthene-9-carboxylic acid and iminesSpiro-β-lactamCarboxylic acid activators (e.g., EEDQ)- organic-chemistry.orgwikipedia.org

Spirocompound Formation (e.g., from related cyclohexyl compounds)

The formation of spiro compounds is a key transformation for derivatives of 1,1-cyclohexanediacetic acid. The spirocyclic core, particularly the spiro[4.5]decane system, is a prevalent motif in various natural products and synthetic molecules with significant biological activity.

The synthesis of the spiro[4.5]decane skeleton can be achieved through various strategies, often starting from related cyclohexyl compounds. For example, 1,4-dioxaspiro[4.5]decan-8-one is a versatile intermediate that can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in the presence of an acid catalyst like acetic acid. nih.govorganic-chemistry.org This intermediate provides a handle for further functionalization and elaboration into more complex spirocyclic systems.

Cycloaddition reactions are another powerful tool for constructing spirocycles. A [3+2] cycloaddition approach, integrating photocatalysis and organocatalysis, has been used to synthesize 2-amino-spiro[4.5]decane-6-ones from 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines with high diastereoselectivity. masterorganicchemistry.com Additionally, new spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, have been synthesized through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. pressbooks.pub

Table 2: Examples of Spirocompound Synthesis from Related Cyclohexyl Compounds

Starting Material(s)Product Core StructureReaction Type / Key StepReference(s)
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1,4-Dioxaspiro[4.5]decan-8-oneSelective deketalization nih.govorganic-chemistry.org
2-Methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines2-Amino-spiro[4.5]decane-6-one[3+2] Cycloaddition masterorganicchemistry.com
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols1-Oxa-7-thia-4-azaspiro[4.5]decaneSpirocyclization pressbooks.pub
(S)-tryptophanol derived bicyclic δ-lactamChiral spiro-δ-lactamsAromatic nucleophilic substitution wikipedia.org

Annulation Reactions to Fused Ring Systems

Annulation reactions provide a pathway to construct fused ring systems, transforming a monocyclic starting material into a bicyclic or polycyclic structure. rsc.org For a molecule like this compound, annulation would involve the formation of a new ring fused to the existing cyclohexane ring.

A highly relevant annulation reaction for derivatives of this compound is the Dieckmann condensation . wikipedia.orgmasterorganicchemistry.com This intramolecular reaction of a diester in the presence of a base yields a β-keto ester. organic-chemistry.orgpdx.edu If both carboxylic acid functionalities of the parent 1,1-cyclohexanediacetic acid were esterified, the resulting diester could potentially undergo a Dieckmann condensation. However, the two ester groups are attached to the same carbon, which is not conducive to the standard 1,6- or 1,7-diester cyclization that forms five- or six-membered rings. A more plausible pathway would involve the alkylation of the α-carbon of one of the ester groups, followed by an intramolecular cyclization.

A more direct route to fused systems is the Robinson annulation , a powerful method for creating a six-membered ring. wikipedia.orgpressbooks.pub This reaction typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org To utilize a derivative of this compound in a Robinson-type annulation, it would first need to be converted into a suitable enolate donor, for instance, by forming a β-keto ester derivative.

Other powerful annulation strategies include the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring, and the Nazarov cyclization , a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. wikipedia.orgwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com While these are fundamental ring-forming reactions, their direct application to this compound would require significant prior functionalization to generate the necessary diene, dienophile, or divinyl ketone substructures. For instance, the synthesis of complex decalin systems, which are fused bicyclic structures, often employs intramolecular Diels-Alder reactions or cationic polyene cyclizations as key steps. rsc.orgwhiterose.ac.uknih.gov

Table 3: Key Annulation Reactions for the Synthesis of Fused Ring Systems

Annulation ReactionKey ReactantsProduct TypeNotesReference(s)
Dieckmann CondensationDiesterCyclic β-keto esterIntramolecular Claisen condensation; best for 5- and 6-membered rings. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
Robinson AnnulationEnolate donor and α,β-unsaturated ketone acceptorSubstituted cyclohexenoneA tandem Michael addition and intramolecular aldol condensation. masterorganicchemistry.comwikipedia.orgpressbooks.pub
Diels-Alder ReactionConjugated diene and dienophileSubstituted cyclohexeneA [4+2] cycloaddition reaction. Can be intermolecular or intramolecular. wikipedia.orgalfa-chemistry.comnih.gov
Nazarov CyclizationDivinyl ketoneCyclopentenoneAcid-catalyzed 4π-electrocyclic reaction. wikipedia.orgorganic-chemistry.orgyoutube.com

Mechanistic Investigations of Reactions Involving 1 Methoxycarbonyl Cyclohexyl Acetic Acid

Detailed Reaction Mechanism Elucidation

The elucidation of a reaction mechanism is a fundamental aspect of organic chemistry that seeks to understand the step-by-step process by which reactants are converted into products. beilstein-journals.org For a compound such as [1-(Methoxycarbonyl)cyclohexyl]acetic acid, this would involve identifying all intermediates, transition states, and the sequence of bond-breaking and bond-forming events.

Spectroscopic techniques are indispensable for detecting and characterizing transient species like reaction intermediates. youtube.com In the context of reactions involving this compound, a combination of spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the structure of organic molecules. In a mechanistic study, NMR could be used to monitor the progress of a reaction over time, potentially allowing for the observation of signals corresponding to intermediates that accumulate in sufficient concentration. For more complex systems or to enhance sensitivity, advanced 2D NMR techniques could be utilized. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For instance, in a reaction involving the carboxylic acid or ester group of this compound, changes in the characteristic carbonyl (C=O) stretching frequencies could indicate the formation of an intermediate, such as an acylal or a ketene (B1206846).

Mass Spectrometry (MS): Mass spectrometry can provide the molecular weight of intermediates. Techniques like Electrospray Ionization (ESI-MS) or Chemical Ionization (CI-MS) are gentle enough to allow for the detection of fragile intermediates directly from a reaction mixture.

UV-Visible Spectroscopy: If any of the intermediates in a reaction pathway are colored or possess a chromophore, UV-Vis spectroscopy can be used to detect their presence and measure their concentration.

A hypothetical application of these techniques could be in studying the decarboxylation of this compound, where one might expect to observe intermediates through these spectroscopic methods.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. beilstein-journals.orgkit.edu By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D), researchers can follow the labeled atom's position in the products, providing definitive evidence for proposed mechanistic pathways. silantes.comeuropa.eu

For this compound, several isotopic labeling experiments could be designed:

¹³C Labeling: To study a decarboxylation reaction, the carboxylic acid carbon could be labeled with ¹³C. The location of the ¹³C atom in the products would reveal whether the carboxylic acid group is lost as CO₂ and from which position.

Deuterium (B1214612) (²H) Labeling: To investigate proton transfer steps, specific hydrogen atoms on the cyclohexane (B81311) ring or the acetyl group could be replaced with deuterium. The position of the deuterium in the products or any observed kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide insight into which C-H bonds are broken or formed in the rate-determining step.

¹⁸O Labeling: The carbonyl oxygens of the ester or carboxylic acid could be labeled with ¹⁸O to study reactions such as hydrolysis or esterification. Tracking the ¹⁸O label would clarify the mechanism of nucleophilic attack and the fate of the oxygen atoms.

These studies are crucial for distinguishing between different possible mechanisms that might be chemically plausible.

Catalysts and additives can significantly influence the rate and outcome of a chemical reaction by providing an alternative, lower-energy reaction pathway. cas.orgox.ac.uk The study of how these substances affect reactions of this compound would be key to optimizing reaction conditions and understanding the mechanism.

Acid/Base Catalysis: Many reactions of carboxylic acids and esters, such as hydrolysis or esterification, are catalyzed by acids or bases. Investigating the effect of different acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide (B78521), triethylamine) would help to determine if protonation or deprotonation is a key step in the mechanism.

Metal Catalysis: Transition metal catalysts are widely used in organic synthesis. ox.ac.uk For instance, a palladium catalyst might be used to facilitate a cross-coupling reaction involving the cyclohexane ring, while a ruthenium catalyst could be employed for hydrogenation. The choice of metal, ligand, and reaction conditions can dramatically alter the reaction path.

Additives: Additives can serve various roles, such as trapping byproducts, activating a catalyst, or stabilizing an intermediate. For example, in a reaction that produces water as a byproduct, a dehydrating agent could be added to drive the equilibrium towards the products.

The effect of these catalysts and additives would be systematically studied by varying their nature and concentration and observing the impact on reaction rate and product distribution.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative information about the rate of a chemical reaction and how it depends on the concentration of reactants and other species. youtube.comyoutube.comyoutube.com This information is crucial for determining the reaction's rate law, which in turn provides insights into the composition of the transition state of the rate-determining step.

To determine the rate law for a reaction of this compound, a series of experiments would be performed where the initial concentration of each reactant is systematically varied while keeping the others constant. The initial rate of the reaction is measured in each case. The order of the reaction with respect to each reactant is then determined by analyzing how the rate changes with concentration.

For a hypothetical reaction: A + B → C Where A is this compound and B is another reactant, the rate law would be of the form: Rate = k[A]ˣ[B]ʸ

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound (A)

Experiment[A] (mol/L)[B] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

This table is for illustrative purposes only, as specific kinetic data for this compound is not publicly available.

From this illustrative data, doubling the concentration of A doubles the rate (x=1), and doubling the concentration of B quadruples the rate (y=2). The rate law would be Rate = k[A]¹[B]², suggesting the rate-limiting step involves one molecule of A and two molecules of B.

Reaction kinetics are highly sensitive to the conditions under which the reaction is run.

Temperature: The rate of most chemical reactions increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined. A higher activation energy corresponds to a reaction that is more sensitive to temperature changes.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates, especially for reactions involving charged intermediates or transition states. A polar solvent might stabilize a charged species, accelerating the reaction, while a nonpolar solvent might favor a different pathway.

Pressure: For reactions involving gases, pressure can influence the concentration of the gaseous reactants and thus the reaction rate. For condensed-phase reactions, the effect of pressure is usually small unless there is a significant change in volume during the activation step.

Table 2: Illustrative Effect of Temperature on the Rate Constant for a Hypothetical Reaction

Temperature (K)Rate Constant, k (L²/mol²·s)
3000.1
3100.2
3200.4

This table is for illustrative purposes only and does not represent actual experimental data.

Systematic investigation of these factors is essential for a complete understanding of the reaction kinetics and for optimizing the reaction for practical applications.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control in Reactions

The stereochemistry of reactions involving this compound is intrinsically linked to the conformational behavior of its 1,1-disubstituted cyclohexane core. The cyclohexane ring predominantly exists in two interconverting chair conformations. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.org The equilibrium between these two chair conformers is dictated by the steric bulk of the two substituents, with the conformation that places the larger group in the more spacious equatorial position being energetically favored. libretexts.org

For this compound, the two substituents at the C1 position are the methoxycarbonyl group (-COOCH₃) and the acetic acid group (-CH₂COOH). To predict the favored conformation, the relative steric demands (A-values) of these groups are considered. While specific A-values for these exact groups are not always readily available, comparisons can be made with analogous substituents. The steric hindrance generally increases with the size and branching of the group. libretexts.org The preference for the equatorial position helps determine the facial selectivity in reactions involving the approach of a reagent to the prochiral center.

Table 1: Estimated Steric A-Values and Conformational Preference

Substituent Group Representative A-value (kcal/mol) Predicted Positional Preference
-COOCH₃ (ester) ~1.2 Equatorial (if larger)
-CH₂COOH (acetic acid) ~1.7 (similar to -CH₂CH₃) Equatorial (if larger)

Note: A-values are context-dependent and serve as estimates for steric bulk.

Control of diastereoselectivity and enantioselectivity is crucial in the synthesis of pharmacologically active molecules derived from this compound, such as gabapentin (B195806) analogues. google.comnih.gov Patents have detailed stereoselective synthetic routes that enable the preparation of specific stereoisomers, thereby avoiding the need for challenging resolutions later in the synthesis. google.com For instance, the choice of a substituted cyclohexanone (B45756) as a starting material can dictate the stereochemical outcome. A synthesis starting with a 4-substituted cyclohexanone can yield a pure trans gabapentin analogue, while a 3-substituted cyclohexanone may result in a pure cis product. google.com

The stereochemical outcome is also evident in the solid-state structures of derivatives. Crystal structure analyses of various gabapentin derivatives, which are synthesized from precursors like this compound, reveal that the final orientation of the functional groups can be either axial or equatorial. researchgate.net This is influenced by the derivatizing group and the forces involved in crystal packing. researchgate.net Low-temperature NMR studies have confirmed that in solution, gabapentin exists as a mixture of two conformers corresponding to the aminomethyl group being either axial or equatorial, with the equatorial conformer being more abundant. mdpi.com

Table 2: Observed Conformations in Gabapentin Derivatives

Derivative Method Observed Conformation of Aminomethyl Group Finding
Gabapentin (free form) X-ray Crystallography Axial The aminomethyl group is in the axial position in the solid state. researchgate.net
Gabapentin hydrochloride X-ray Crystallography Equatorial The aminomethyl group is in the equatorial position. researchgate.net
Boc-Gpn-OH X-ray Crystallography Equatorial The protected aminomethyl group is in the equatorial position. researchgate.net
Gabapentin ¹H NMR (-80 °C) Axial and Equatorial Two sets of signals were observed in a 1:2 ratio, corresponding to the less abundant axial and more abundant equatorial conformers. mdpi.com

These findings underscore that the stereochemical course of reactions at the 1,1-disubstituted center is a delicate balance of steric effects, reagent approach, and the inherent conformational dynamics of the cyclohexane ring.

Transition State Analysis and Energy Landscapes

The energy landscape of a chemical reaction provides a map of the potential energy of the system as it progresses from reactants to products. This landscape includes valleys, which represent stable intermediates, and peaks, which correspond to high-energy transition states. youtube.comkhanacademy.org For reactions involving this compound, the energy landscape is shaped by both the conformational energies of the cyclohexane ring and the activation energies of the specific chemical transformations.

The ground-state energy landscape of the molecule itself is defined by the equilibrium between its two chair conformations. The energy difference between the conformer with an axial methoxycarbonyl group and the one with an equatorial methoxycarbonyl group dictates their relative populations at equilibrium. Computational studies and spectroscopic analysis of the closely related molecule, gabapentin, have provided significant insight into this landscape. acs.org These studies have identified multiple stable conformers and determined that the energy difference between the axial and equatorial forms is relatively small, leading to a dynamic equilibrium in solution. researchgate.netmdpi.com

Table 3: Conformational Free-Energy Differences in Gabapentin and Derivatives

Compound Method ∆G° (axial-equatorial) (kcal/mol) Most Stable Conformer
Gabapentin (free amino acid) NMR ~0.38 Equatorial aminomethyl researchgate.net
Boc-Gpn-NHMe NMR ~0 Nearly equal populations researchgate.net
Gpn lactam NMR ~0 Nearly equal populations researchgate.net

Note: These values reflect the energy landscape of the product, which is directly related to the stereochemistry established in reactions of its precursors.

When this compound undergoes a reaction, such as hydrolysis to the diacid or conversion to an amide, the process follows a specific reaction energy profile. For example, in a base-catalyzed hydrolysis of the methoxycarbonyl group, the reaction would proceed through a high-energy tetrahedral intermediate, which represents the transition state. The activation energy (Ea) is the energy difference between the reactants and this transition state.

While specific computational studies detailing the transition state structures and energy profiles for reactions of this compound are not extensively published, analysis of related systems provides a strong framework for understanding these mechanistic features. Kinetic studies on the esterification of cyclohexene (B86901) with acetic acid, for example, have determined activation energies and reaction enthalpies, offering a quantitative look at the energy landscape of a related transformation. nih.govresearchgate.net Such data is fundamental to optimizing reaction conditions for yield and selectivity. The interplay between the conformational energy of the cyclohexane ring and the activation barriers of the reaction steps ultimately governs the chemical behavior and synthetic utility of this compound.

Applications of 1 Methoxycarbonyl Cyclohexyl Acetic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Natural Products and Bioactive Molecules

The inherent structural features of [1-(Methoxycarbonyl)cyclohexyl]acetic acid make it a valuable starting material for molecules with significant biological and structural interest. Its cyclohexane (B81311) core provides a rigid, three-dimensional framework, while its two distinct carbonyl functionalities offer orthogonal handles for synthetic transformations.

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of Gabapentin (B195806) and its analogues. peptide.com Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). peptide.com The synthesis pathway highlights the utility of the title compound's bifunctional nature.

In a common synthetic route, 1,1-cyclohexanediacetic acid is first converted to its corresponding anhydride (B1165640) using a dehydrating agent like acetic anhydride. This anhydride is then selectively opened by treatment with methanol (B129727), yielding the mono-ester, this compound. peptide.comnih.gov This half-ester is the crucial precursor for the next step. The free carboxylic acid moiety is then subjected to a Curtius rearrangement. This reaction typically involves conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate. Finally, hydrolysis of the isocyanate group and the methyl ester under acidic conditions yields Gabapentin. peptide.comnih.gov

Table 1: Key Synthetic Steps to Gabapentin via this compound
StepStarting MaterialKey ReagentsIntermediate/ProductTransformation
11,1-Cyclohexanediacetic acidAcetic Anhydride1,1-Cyclohexanediacetic anhydrideIntramolecular dehydration/Cyclization
21,1-Cyclohexanediacetic anhydrideMethanol (MeOH)This compoundRegioselective esterification/Ring-opening
3This compound1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Δ)Methyl 1-(isocyanatomethyl)cyclohexaneacetateCurtius Rearrangement
4Methyl 1-(isocyanatomethyl)cyclohexaneacetateH₃O⁺ (e.g., aq. HCl)GabapentinHydrolysis of isocyanate and ester

The synthesis of complex polycyclic natural products often relies on starting materials that contain pre-existing ring systems that can be further elaborated. researchgate.nettdl.orggrantome.com The cyclohexane core of this compound represents a foundational carbocyclic unit present in numerous natural products, such as steroids and terpenoids.

While its direct application as a starting material for the total synthesis of complex polycyclic natural products is not extensively documented in dedicated studies, its structure presents clear potential for such endeavors. The two functional groups can be used to initiate intramolecular cyclization reactions to form fused or bridged bicyclic systems. For example, the carboxylic acid could be converted into a more reactive species that could undergo an intramolecular Friedel-Crafts acylation with an appended aromatic ring, or the di-functional nature could be used to tether two ends of a long chain, leading to a macrocycle which could then undergo a transannular cyclization. Strategies like dearomatization followed by cycloaddition are powerful tools in building polycyclic systems, and functionalized cyclohexanes are key components in these pathways. nih.gov

The incorporation of non-proteinogenic amino acids and conformationally constrained scaffolds is a key strategy in medicinal chemistry to develop peptide analogues with improved stability and activity. This compound can be envisioned as a rigid scaffold for creating peptidomimetics.

The carboxylic acid functional group can be readily coupled to the N-terminus of a peptide chain or a single amino acid using standard peptide coupling reagents. peptide.comnih.gov This process forms a stable amide bond, incorporating the methoxycarbonyl-cyclohexyl moiety into the peptide backbone. The resulting conjugate possesses a cyclohexane ring at a specific position, which restricts the conformational freedom of the peptide chain in that vicinity. This conformational constraint can be a crucial factor in enhancing binding affinity to biological targets. Furthermore, the methyl ester can be hydrolyzed post-synthesis to provide another carboxylic acid handle for further conjugation, such as attachment to a drug molecule or a labeling agent.

Table 2: General Scheme for Peptide Conjugation
Reactant 1Reactant 2Coupling ReagentsProduct TypeKey Feature
This compoundAmino Acid or Peptide (H₂N-R)HATU, HBTU, or DCC/HOBtPeptide ConjugateIncorporation of a rigid cyclohexane scaffold

In the Development of Novel Organic Reactions

Beyond its use as a building block for specific targets, this compound is also a valuable substrate for testing and developing new synthetic methodologies.

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov Directing groups are often employed to control the regioselectivity of these reactions. Carboxylic acids have emerged as one of the most effective and versatile "traceless" directing groups. nih.gov

This compound is an excellent candidate substrate for such transformations. The carboxylic acid group can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), positioning the catalyst in proximity to the C(sp³)–H bonds of the cyclohexane ring. This directed C-H activation would allow for the selective introduction of new functional groups, such as aryl, vinyl, or alkyl groups, at positions on the ring that would be difficult to access through classical methods. The development of such a methodology using this substrate would provide a direct route to a wide array of substituted cyclohexane derivatives from a simple and readily available precursor.

The advancement of organic synthesis relies on exploring unconventional reaction conditions that can offer unique reactivity, improved efficiency, or enhanced sustainability. Such manifolds include mechanochemistry (solvent-free reactions in a ball mill), photoredox catalysis, and crystallization-induced dynamic resolutions. nih.govbeilstein-journals.org

This compound, with its distinct functional groups and well-defined stereochemistry at the quaternary center, can serve as a probe for these novel methods. For example, its reactivity under mechanochemical conditions could be explored to achieve selective transformations without the use of bulk solvents. The differential reactivity of the free acid versus the methyl ester could be exploited to develop selective, solvent-free derivatization protocols. Similarly, its potential to form crystalline salts or derivatives could be leveraged in studies where crystallization of one diastereomer drives the equilibrium of a reaction, leading to a single product with high stereoselectivity. nih.gov

Contributions to Medicinal Chemistry Intermediate Libraries

The cyclohexane scaffold is a prevalent feature in many biologically active compounds and approved drugs. Its three-dimensional structure can provide a rigid framework that allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. The incorporation of cyclohexane rings can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and lipophilicity.

The general synthetic strategies for creating libraries of bioactive molecules often involve the use of scaffolds that can be systematically and efficiently modified. The cyclohexane ring in this compound provides a non-planar, conformationally restricted core, which is a desirable feature in modern drug design to explore new chemical space beyond flat aromatic systems. The development of compound libraries based on such scaffolds is a key strategy in identifying novel hit compounds in drug discovery campaigns.

Table 1: Potential Derivatization Reactions of this compound for Library Synthesis

Reaction TypeReagents and ConditionsPotential Outcome
Amide CouplingAmine, Coupling Agent (e.g., HATU, EDC)Formation of an amide at the free carboxylic acid position.
EsterificationAlcohol, Acid CatalystFormation of a different ester at the free carboxylic acid position.
ReductionReducing Agent (e.g., LiAlH4)Reduction of the carboxylic acid to an alcohol.
Ester HydrolysisBase (e.g., NaOH) or Acid (e.g., HCl)Conversion of the methyl ester to a carboxylic acid.

Utility in Materials Science Precursor Synthesis

In materials science, dicarboxylic acids and their derivatives are fundamental building blocks for the synthesis of a wide range of polymers, including polyesters and polyamides. The properties of these polymers are highly dependent on the structure of the monomer units. Cycloaliphatic dicarboxylic acids, such as cyclohexane-1,4-dicarboxylic acid, are known to impart desirable properties to polymers, including improved thermal stability, hydrolytic resistance, and mechanical strength compared to their linear aliphatic or aromatic counterparts.

This compound can be considered a protected form of a gem-disubstituted cyclohexanedicarboxylic acid. Upon hydrolysis of the methyl ester, it yields a dicarboxylic acid that could potentially be used as a monomer in polymerization reactions. The geminal substitution pattern on the cyclohexane ring would introduce a unique kink in the polymer backbone, which could influence the material's crystallinity, glass transition temperature, and other physical properties.

While specific examples of polymers synthesized directly from this compound are not prominent in the literature, the broader class of cyclohexane dicarboxylic acid diesters finds application as plasticizers for polymers like polyvinyl chloride (PVC). These plasticizers improve the flexibility and processability of the polymer. The structure of this compound suggests that its derivatives could also be investigated for such applications.

Furthermore, the synthesis of functional polymers often requires monomers with specific reactive groups. The carboxylic acid and ester functionalities of this compound could be modified to introduce other polymerizable groups, such as vinyl or epoxy moieties, thereby enabling its incorporation into a variety of polymer architectures.

Table 2: Potential Polymer Architectures from this compound Derivatives

Polymer TypePotential Synthetic RouteKey Properties
PolyesterPolycondensation of the corresponding diol (obtained by reduction) with a dicarboxylic acid.Thermal stability, mechanical strength.
PolyamidePolycondensation of the corresponding diamine (after conversion of carboxylic acids to amines) with a diacyl chloride.High strength, temperature resistance.
Functional PolymerModification to introduce polymerizable groups (e.g., acrylates) followed by free-radical polymerization.Tailorable properties based on the functional group.

Computational and Theoretical Studies of 1 Methoxycarbonyl Cyclohexyl Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexane (B81311) ring and its substituents gives rise to a complex conformational landscape for [1-(Methoxycarbonyl)cyclohexyl]acetic acid. Conformational analysis and molecular dynamics (MD) simulations are employed to explore this landscape and understand the molecule's dynamic behavior.

The cyclohexane scaffold of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com The two substituents, the acetic acid group and the methoxycarbonyl group, are attached to the same carbon atom (C1) and can be oriented in either axial or equatorial positions. However, because they are attached to the same carbon, a ring flip would interconvert the orientations of all other C-H bonds, but the fundamental steric environment around C1 remains a key determinant of stability.

Computational studies, often using methods like Density Functional Theory (DFT), are used to calculate the relative energies of possible conformers. The stability of these conformers is largely dictated by steric hindrance. A substituent in the equatorial position is generally more stable than in the axial position because it experiences less steric repulsion from the axial hydrogens on the same side of the ring (1,3-diaxial interactions). sapub.org

Table 1: Predicted Relative Stability of this compound Conformers

Conformer DescriptionAxial/Equatorial PreferencePredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Chair 1 Acetic acid and Methoxycarbonyl groups arranged to minimize steric clash.LowestReduced 1,3-diaxial interactions.
Chair 2 Alternative chair conformation after a ring flip.HigherIncreased steric strain between substituents and/or axial hydrogens.
Twist-Boat A higher-energy intermediate between chair forms.HighestSignificant torsional and steric strain.

Note: This table is illustrative and based on general principles of cyclohexane conformational analysis. Actual energy values require specific quantum chemical calculations.

Molecular dynamics (MD) simulations can model the movement of the molecule over time, providing a picture of its flexibility. The primary dynamic process for the cyclohexane ring is the "ring flip" or "chair interconversion," where one chair conformation converts to another. youtube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. This interconversion proceeds through higher-energy intermediates, including the twist-boat and boat conformations. youtube.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic properties of a molecule. windows.netunipd.it Methods like Hartree-Fock and Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule, which in turn determines its structure, stability, and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the orbital containing the most loosely held electrons. A molecule will tend to use these electrons when acting as a nucleophile (electron donor).

The LUMO is the lowest-energy orbital that is empty of electrons. A molecule accepts electrons into this orbital when acting as an electrophile (electron acceptor).

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular OrbitalDescriptionPredicted Location of High Electron DensityRole in Reactivity
HOMO Highest energy orbital containing electrons.Oxygen atoms of the carboxylic acid and ester groups.Nucleophilic center (electron donation).
LUMO Lowest energy orbital without electrons.Carbonyl carbons (C=O) of both functional groups.Electrophilic center (electron acceptance).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.N/AIndicator of chemical reactivity and stability.

An electrostatic potential (ESP) map is a computational tool that visualizes the charge distribution on the surface of a molecule. libretexts.org It is created by calculating the electrostatic interaction energy between the molecule and a positive point charge at various locations on the electron density surface. wuxiapptec.com

On an ESP map, regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles. avogadro.cc

For this compound, the ESP map would show:

Intense negative potential (red) around the carbonyl oxygens and the hydroxyl oxygen of the carboxylic acid, reflecting their high electron density from lone pairs. These are the primary sites for hydrogen bonding.

Positive potential (blue) around the acidic hydrogen of the carboxyl group, indicating its high acidity and susceptibility to deprotonation. pearson.com

The hydrocarbon cyclohexane ring would show a relatively neutral potential (green).

ESP maps are invaluable for predicting intermolecular interactions, acidity, and the initial sites of reaction. wuxiapptec.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways. This involves calculating the potential energy surface for a reaction, which maps the energy of the system as reactants are converted into products. This approach is critical for understanding reaction mechanisms, predicting reaction rates, and identifying key intermediates.

For the synthesis or subsequent reactions of this compound, such as its formation from precursors like those used for Gabapentin (B195806), computational modeling can be applied. nih.gov The process involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants, products, and any intermediates.

Characterizing Transition States: Identifying the transition state (TS) for each step of the reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction kinetics.

By modeling different potential pathways, chemists can predict which reaction is most likely to occur under given conditions, guiding experimental efforts in synthesis and derivatization. ijcce.ac.irresearchgate.net

Prediction of Selectivity and Reaction Outcomes

Computational chemistry offers powerful tools for predicting the selectivity and outcomes of chemical reactions involving this compound. The presence of two functional groups, a carboxylic acid and a methyl ester, on the same carbon atom introduces significant steric hindrance and electronic effects that govern its reactivity.

Detailed research findings from computational models, particularly Density Functional Theory (DFT), can elucidate the factors controlling reaction selectivity. For instance, in reactions such as hydrolysis or further esterification, the two carbonyl groups present different reactivities. DFT calculations can model the transition states for nucleophilic attack on either the carboxylic acid or the ester carbonyl. The calculated activation energy barriers for these pathways can predict which group is more likely to react under specific conditions. A recent study on the acid-catalyzed hydrolysis of esters demonstrated a strong correlation between theoretically calculated reaction barrier heights and experimentally determined Taft steric parameters. rsc.org This validates the use of DFT to quantify steric effects, which would be a dominant factor in the reactivity of a sterically congested molecule like this compound.

The regioselectivity of reactions at the cyclohexane ring can also be predicted. For example, in a potential intramolecular cyclization, computational models can determine the most favorable ring size to be formed. A review of computational tools highlights the increasing use of machine learning models alongside traditional DFT to predict site- and regioselectivity with high accuracy. rsc.org These tools can analyze the molecule's electronic structure and steric profile to identify the most likely reaction sites.

A hypothetical computational study on the selective reduction of this compound could involve the following steps:

Model Building: Constructing the 3D structure of the molecule and the reducing agent.

Conformational Analysis: Identifying the most stable conformers of the cyclohexane ring.

Transition State Searching: Locating the transition states for the reduction of the carboxylic acid and the ester group.

Energy Calculations: Calculating the Gibbs free energy of activation for both pathways.

The results of such a study would provide a quantitative prediction of the reaction's selectivity, as illustrated in the hypothetical data table below.

Table 1: Hypothetical DFT Calculation Results for the Selective Reduction of this compound
Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Reduction of Carboxylic Acid25.4Minor Product
Reduction of Methyl Ester22.1Major Product

Catalytic Cycle Simulations

Simulating the entire catalytic cycle of a reaction provides a comprehensive understanding of the catalyst's role and the reaction mechanism. For reactions involving this compound, such as a catalyzed intramolecular cyclization or hydrolysis, computational modeling can map out the energy profile of the entire process.

For example, the intramolecular cyclization of dicarboxylic acids to form cyclic anhydrides can be catalyzed by heterogeneous catalysts. rsc.org A computational study of such a process for a related dicarboxylic acid would involve modeling the adsorption of the reactant onto the catalyst surface, the subsequent chemical transformations (including the formation of intermediates and transition states), and the desorption of the product. These simulations can reveal the rate-determining step of the cycle and provide insights into how the catalyst's structure and composition can be optimized to improve its efficiency.

A hypothetical catalytic cycle for the acid-catalyzed intramolecular cyclization of a dicarboxylic acid monoester, leading to a cyclic anhydride (B1165640), is depicted below. Each step in the cycle can be modeled using DFT to determine its energetics.

Table 2: Hypothetical Energy Profile for a Catalyzed Intramolecular Cyclization
Step in Catalytic CycleDescriptionCalculated Free Energy Change (kcal/mol)
1Adsorption of Reactant on Catalyst-5.2
2Formation of Transition State 1+18.9
3Formation of Intermediate-2.1
4Formation of Transition State 2+15.7
5Desorption of Product+3.5

Such simulations are crucial for designing new catalysts for specific transformations of this compound.

In Silico Screening for Synthetic Accessibility and Novel Transformations

In silico screening methods are becoming increasingly important in modern drug discovery and materials science for assessing the synthetic accessibility of novel molecules and for discovering new chemical reactions.

Synthetic Accessibility: The synthetic accessibility of this compound can be evaluated using various computational tools. These tools often employ a combination of fragment-based analysis, complexity scoring, and machine learning models trained on large databases of known reactions. For a molecule with a quaternary carbon center, which can be challenging to synthesize, these predictive models are particularly useful. A study on multiclass synthetic accessibility prediction introduced a novel approach to estimate the minimum number of synthetic steps required to produce a small molecule. nih.gov Such a tool could be applied to this compound to gauge its ease of synthesis. The output is often a score, where a lower score indicates greater ease of synthesis.

Table 3: Hypothetical Synthetic Accessibility Scores for Related Compounds
CompoundSynthetic Accessibility Score (1-10, 1=easy)Key Challenging Feature
Cyclohexanecarboxylic acid1.5None
1-Methylcyclohexanecarboxylic acid3.2Quaternary carbon
This compound4.8Gem-disubstituted quaternary carbon

Novel Transformations: In silico methods can also be used to explore the potential for novel transformations of this compound. By computationally screening a range of reaction conditions and potential reactants, it is possible to identify previously unknown reactions. For example, the Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters. libretexts.org While the target molecule is a monoester, computational screening could explore the possibility of a similar intramolecular cyclization under specific basic conditions, potentially involving the carboxylic acid group after conversion to an ester in situ. A recent study detailed how dicarboxylic acid monoesters can be guided towards the synthesis of either β- or δ-lactams, with the reaction outcome being highly dependent on the substituents. nih.govmdpi.com This highlights the potential for computational chemistry to predict and guide the discovery of such selective and novel transformations for this compound.

Advanced Methodological Considerations in Research on 1 Methoxycarbonyl Cyclohexyl Acetic Acid

Development of Advanced Analytical Derivatization Methods for Reaction Monitoring

Real-time monitoring of the synthesis of [1-(Methoxycarbonyl)cyclohexyl]acetic acid is crucial for optimizing reaction conditions and ensuring product quality. Given the compound's structure, direct analysis can be challenging. Advanced analytical derivatization methods, coupled with powerful analytical techniques, offer a solution.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of dicarboxylic acids and their monoesters. Two common methods that can be adapted for this compound are silylation and esterification. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), can be particularly effective for analyzing low concentrations of the compound, offering low detection limits and high reproducibility. nih.govresearchgate.net Alternatively, esterification of the free carboxylic acid group, for instance with BF3/butanol, can also yield a more volatile derivative suitable for GC-MS analysis. nih.gov

In addition to offline analysis, online and in-line monitoring techniques are invaluable for continuous process control. Spectroscopic methods such as mid-infrared (MIR) and near-infrared (NIR) spectroscopy can be employed to track the progress of the esterification or hydrolysis reactions involved in the synthesis or modification of this compound. nih.govrsc.orgnih.gov For example, an in-line MIR spectrometer with an attenuated total reflectance (ATR) probe could monitor the disappearance of a reactant's characteristic peak or the appearance of a product's peak in real-time. nih.gov Similarly, UV-Vis spectrometry has been explored for online monitoring of esterification reactions, which could be adapted for this specific compound. aip.orgaip.org

Below is a hypothetical comparison of derivatization methods for the GC-MS analysis of this compound:

Derivatization MethodReagent ExampleAdvantagesPotential Challenges
Silylation BSTFAHigh reproducibility, low detection limits. nih.govresearchgate.netSensitivity to moisture.
Esterification BF3/ButanolForms stable derivatives, good for quantification. nih.govMay require higher temperatures.
Alkylation DiazomethaneFast and clean reaction.Reagent is toxic and explosive.

Implementation of Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound can be significantly enhanced through the implementation of flow chemistry. This approach offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability.

A continuous flow setup for the synthesis of this compound could involve pumping the reactants through heated microreactors or packed-bed reactors. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The high surface-to-volume ratio in flow reactors facilitates efficient thermal management, which is particularly important for exothermic or endothermic reactions.

The synthesis of related cyclic compounds and esters has been successfully demonstrated using flow chemistry, highlighting its potential for the production of this compound. For instance, the synthesis of various heterocyclic compounds has been achieved with high efficiency and scalability in flow. While not a direct analogue, the principles of continuous flow synthesis of substituted cyclic molecules can be applied here.

A hypothetical multi-step flow synthesis of a derivative of this compound could be envisioned as follows:

StepReactionFlow Reactor TypeKey Parameters
1 EsterificationPacked-Bed ReactorTemperature, catalyst loading, flow rate.
2 FunctionalizationMicroreactorResidence time, stoichiometry of reagents.
3 PurificationIn-line extraction unitSolvent choice, flow rates of aqueous and organic phases.

Data-Driven Approaches in Optimizing Reaction Conditions

Optimizing the synthesis of this compound can be a complex multivariate problem. Data-driven approaches, including machine learning and design of experiments (DoE), can accelerate this process by systematically exploring the reaction space and identifying optimal conditions.

By creating a dataset of reaction outcomes under various conditions (e.g., temperature, catalyst concentration, solvent, reactant ratios), machine learning algorithms can build predictive models. These models can then be used to identify the conditions that are most likely to result in high yield and purity, minimizing the need for extensive trial-and-error experimentation.

For example, a study on the stereodivergent asymmetric synthesis of α-allyl carboxylic acids utilized a data-driven approach to optimize the catalyst system, demonstrating the power of these methods in complex synthetic challenges. chemrxiv.org While the specific reaction is different, the methodological approach of using data to guide catalyst and condition selection is highly relevant.

A hypothetical dataset for optimizing the esterification step in the synthesis of this compound might look like this:

ExperimentTemperature (°C)Catalyst Loading (mol%)SolventYield (%)
1801Toluene75
21001Toluene85
3802Toluene82
41002Toluene92
5801Cyclohexane (B81311)70
61001Cyclohexane80
7802Cyclohexane78
81002Cyclohexane88

Chemoinformatics and Retrosynthesis Planning for Complex Derivatives

The design and synthesis of novel, complex derivatives of this compound can be guided by chemoinformatics and computational retrosynthesis tools. These approaches allow for the in-silico design of synthetic routes, saving significant time and resources in the laboratory.

Retrosynthesis software can propose multiple disconnection strategies for a target derivative, breaking it down into simpler, commercially available starting materials. These programs often leverage vast databases of chemical reactions and employ sophisticated algorithms to rank the proposed routes based on factors like predicted yield, cost, and step count.

For a complex derivative of this compound, a chemoinformatic approach might begin by identifying key structural motifs and then searching for established synthetic methods to create them. For instance, if the goal is to introduce a specific functional group at a particular position on the cyclohexane ring, retrosynthesis software could suggest a sequence of reactions to achieve this transformation selectively. The principles of retrosynthesis for carboxylic acid derivatives, which often involve disconnections at the carbonyl group, would be central to this planning. youtube.com

A simplified, hypothetical retrosynthetic analysis for a complex amide derivative is outlined below:

Target MoleculeKey DisconnectionPrecursor MoleculesSynthetic Rationale
N-Aryl-[1-(methoxycarbonyl)cyclohexyl]acetamideAmide bondThis compound, Aryl amineStandard amide coupling reaction.
This compoundC-C bond at the quaternary centerCyclohexanone (B45756) derivative, Malonic ester derivativeMalonic ester synthesis or similar C-C bond formation.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns for the Carboxylic Acid and Ester Functions

The distinct chemical environments of the carboxylic acid and methyl ester groups in [1-(Methoxycarbonyl)cyclohexyl]acetic acid, stemming from their geminal arrangement on a cyclohexane (B81311) ring, offer fertile ground for exploring unique reactivity. Future research could focus on exploiting the steric hindrance and electronic effects imposed by the cyclohexane backbone to achieve selective transformations that are challenging for simpler dicarboxylic acid monoesters.

One area of investigation is the selective activation of one functional group over the other. mdpi.compsu.edu The difference in reactivity between the free carboxylic acid and the methyl ester could be amplified under specific catalytic conditions. For instance, the use of bulky reagents may favor reaction at the less hindered ester position, while specific enzyme-catalyzed reactions could target the carboxylic acid with high selectivity. A recent study on dicarboxylic acid monoesters demonstrated that selective reactions, such as the formation of β-lactams, can be achieved by carefully choosing the reaction conditions and activating agents. mdpi.comresearchgate.net This suggests that this compound could be a precursor to novel heterocyclic structures.

Further research could explore intramolecular cyclization reactions. Heating gem-dicarboxylic acids can lead to decarboxylation to form a monocarboxylic acid. youtube.comyoutube.com Investigating the thermal behavior of this compound could reveal pathways to unique cyclic ketones or lactones, depending on the reaction conditions. The influence of the cyclohexane ring's conformation on the propensity for cyclization would be a key aspect of such studies.

Table 1: Potential Selective Reactions for Investigation

Reaction TypeTarget Functional GroupPotential Reagents/CatalystsExpected Product Class
Selective EsterificationCarboxylic AcidBulky Alcohols, Acid CatalystsDifferentiated Diesters
Selective HydrolysisMethyl EsterLipases, Specific Esterases1-Carboxycyclohexaneacetic Acid
AmidationCarboxylic AcidAmines, Coupling AgentsCyclohexyl-acetic Acid Amides
ReductionCarboxylic Acid or EsterSelective Reducing Agents (e.g., BH3 complexes)Hydroxy-esters or Diols
CyclizationBothThermal or Acid/Base CatalysisCyclic Anhydrides, Lactones

Integration into Supramolecular Chemistry and Self-Assembly Processes

The rigid cyclohexane scaffold combined with the hydrogen bonding capabilities of the carboxylic acid and the polar nature of the ester make this compound an intriguing building block for supramolecular chemistry. Research in this area could focus on designing and synthesizing novel self-assembling systems, such as metal-organic frameworks (MOFs), hydrogen-bonded networks, and functional polymers.

Analogous studies on other cyclohexanedicarboxylic acids, such as the 1,3- and 1,4-isomers, have shown their ability to form predictable supramolecular structures through hydrogen bonding and coordination with metal centers. nih.govnih.gov The geminal substitution pattern of this compound would likely lead to distinct packing arrangements and network topologies compared to its isomers. The interplay between the carboxylic acid's hydrogen-bonding capabilities and the ester's potential for weaker interactions could be harnessed to create complex, multi-dimensional architectures.

Future investigations could explore the co-crystallization of this compound with complementary molecules to form functional co-crystals. The design of such systems could be guided by the principles of crystal engineering, aiming for specific properties such as porosity for gas storage or inclusion of guest molecules.

Bio-inspired Synthetic Routes to this compound and Its Derivatives

The development of environmentally benign and efficient synthetic methods is a constant goal in chemistry. Bio-inspired and biocatalytic approaches offer a powerful strategy for the synthesis of complex molecules like this compound and its derivatives. nih.gov Future research could focus on employing enzymes to achieve stereoselective syntheses, which are often challenging to accomplish through traditional chemical methods. acs.orgnih.gov

For instance, ene-reductases and other enzymes have been successfully used in the stereocontrolled synthesis of functionalized cyclohexanes. acs.org A chemoenzymatic strategy could be envisioned where a prochiral precursor is selectively transformed by an enzyme to introduce chirality, followed by chemical modifications to yield enantiomerically pure this compound derivatives. Such chiral building blocks would be of significant interest for the synthesis of new pharmaceuticals and other bioactive molecules.

Furthermore, bio-inspired cyclization reactions could be explored as a means to construct the cyclohexane ring with the desired substitution pattern. Nature utilizes terpene cyclases to produce a vast array of complex cyclic structures from linear precursors. nih.gov Mimicking these processes in the lab could provide a novel and efficient route to the core structure of this compound.

Table 2: Potential Bio-inspired and Biocatalytic Approaches

ApproachKey TransformationEnzyme Class/Reaction TypePotential Starting Materials
Chemoenzymatic SynthesisAsymmetric reduction/aminationEne-reductases, TransaminasesUnsaturated or keto- precursors
DesymmetrizationSelective esterification/hydrolysisLipases, Esterases1,1-Cyclohexanedicarboxylic acid
Bio-inspired CyclizationIntramolecular cyclizationTerpene cyclase mimicsAcyclic diene precursors
Biocatalytic C-C bond formationAldol (B89426) or related reactionsAldolasesFunctionalized aldehydes/ketones

Collaborative Research with Computational and Experimental Teams to Elucidate Complex Transformations

The complexity of the potential reactions and self-assembly processes involving this compound necessitates a close collaboration between experimental and computational chemists. Computational modeling can provide invaluable insights into reaction mechanisms, predict the stability of different conformers, and guide the design of new experiments.

For example, Density Functional Theory (DFT) calculations could be employed to study the transition states of potential reactions, helping to rationalize observed selectivities and predict the most favorable reaction pathways. Ab initio molecular dynamics (AIMD) simulations could be used to explore the conformational landscape of the molecule in different environments and predict how intermolecular interactions influence its self-assembly behavior. figshare.com

A synergistic approach, where computational predictions are tested and refined through experimental work, would be the most effective way to unlock the full potential of this compound. This collaborative model would accelerate the discovery of novel reactivity and the development of new materials based on this unique chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for [1-(Methoxycarbonyl)cyclohexyl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclohexane derivatives functionalized with methoxycarbonyl and acetic acid groups. A common route starts with cyclohexene or cyclohexanone intermediates. For example, methoxycarbonylation can be achieved via Claisen condensation or esterification under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction temperature (40–80°C) and solvent polarity (e.g., dichloromethane or THF) critically affect yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity .

Q. How can analytical techniques (e.g., NMR, HPLC, X-ray crystallography) validate the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm stereochemistry and functional groups. For instance, the methoxycarbonyl group shows a singlet at δ 3.6–3.8 ppm (¹H) and δ 170–175 ppm (¹³C).
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) resolve impurities from the main peak.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., cyclohexane chair vs. boat conformations) and confirm hydrogen-bonding patterns, which are critical for biological activity studies .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (≤11 g/L at 25°C). Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Stable at room temperature in anhydrous conditions but prone to hydrolysis in acidic/basic environments. Store under inert gas (N₂/Ar) at −20°C for long-term preservation .

Advanced Research Questions

Q. How can synthesis be optimized to improve stereochemical purity of this compound for enantioselective applications?

  • Methodological Answer :

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) to isolate enantiomers.
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers.
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich desired stereoisomers .

Q. How do researchers resolve contradictions in bioactivity data for this compound derivatives across different assays?

  • Methodological Answer :

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cell-based assays (e.g., Ca²⁺ flux measurements) to validate target engagement.
  • Structural analogs : Compare activity of derivatives (e.g., gabapentin analogs) to identify structure-activity relationships (SAR). For example, replacing the methoxycarbonyl group with carboxamide alters receptor binding .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. What strategies are effective in designing derivatives of this compound to enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :

  • Prodrug modification : Convert the carboxylic acid group to esters (e.g., ethyl or pivaloyloxymethyl esters) to improve membrane permeability.
  • Metabolic blocking : Introduce fluorine atoms or methyl groups at metabolically labile positions (e.g., α to the carbonyl) to reduce CYP450-mediated oxidation.
  • Salt formation : Prepare lysine or tromethamine salts to enhance aqueous solubility and oral absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.